molecular formula C18H15BrFNO2 B287959 4-Bromo-7-(ethylamino)-2-[3-(4-fluorophenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

4-Bromo-7-(ethylamino)-2-[3-(4-fluorophenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Cat. No. B287959
M. Wt: 376.2 g/mol
InChI Key: YEOUGDWNMFQKDA-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-7-(ethylamino)-2-[3-(4-fluorophenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is a synthetic compound with potential applications in scientific research. It belongs to the class of cycloheptatriene compounds and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Bromo-7-(ethylamino)-2-[3-(4-fluorophenyl)acryloyl]-2,4,6-cycloheptatrien-1-one involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This leads to an increase in the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which may have neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-7-(ethylamino)-2-[3-(4-fluorophenyl)acryloyl]-2,4,6-cycloheptatrien-1-one have been studied in vitro and in vivo. In vitro studies have shown that this compound has inhibitory effects on acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which may protect against oxidative stress. In vivo studies have shown that this compound may improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Bromo-7-(ethylamino)-2-[3-(4-fluorophenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in lab experiments is its potential therapeutic applications in the treatment of Alzheimer's disease. Additionally, its inhibitory effects on acetylcholinesterase and butyrylcholinesterase make it a useful tool for studying the role of these enzymes in cognitive function. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-Bromo-7-(ethylamino)-2-[3-(4-fluorophenyl)acryloyl]-2,4,6-cycloheptatrien-1-one. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease. Another direction is to study its effects on other enzymes and neurotransmitters involved in cognitive function. Additionally, its antioxidant properties may have potential applications in the treatment of other neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-Bromo-7-(ethylamino)-2-[3-(4-fluorophenyl)acryloyl]-2,4,6-cycloheptatrien-1-one involves the reaction of 4-bromo-1,2,3,4,5,6,7,8-octahydrocyclohepta[c]pyridine with 4-fluorobenzaldehyde in the presence of acetic anhydride. The resulting product is then reacted with ethylamine and acetic anhydride to yield the final compound.

Scientific Research Applications

4-Bromo-7-(ethylamino)-2-[3-(4-fluorophenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. Inhibition of these enzymes may have potential therapeutic applications in the treatment of Alzheimer's disease.

properties

Product Name

4-Bromo-7-(ethylamino)-2-[3-(4-fluorophenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H15BrFNO2

Molecular Weight

376.2 g/mol

IUPAC Name

4-bromo-7-(ethylamino)-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15BrFNO2/c1-2-21-16-9-6-13(19)11-15(18(16)23)17(22)10-5-12-3-7-14(20)8-4-12/h3-11H,2H2,1H3,(H,21,23)/b10-5+

InChI Key

YEOUGDWNMFQKDA-BJMVGYQFSA-N

Isomeric SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)F)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)F)Br

Canonical SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)F)Br

Origin of Product

United States

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